![molecular formula C22H21ClN4O2S3 B2520260 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine CAS No. 956606-61-4](/img/structure/B2520260.png)
4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine, appears to be a complex molecule that may be related to the field of organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and functionalities that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These intermediates can act as N-(Boc)-protected nitrones and react with organometallics to yield N-(Boc)hydroxylamines, which are valuable building blocks in organic synthesis . This suggests that the synthesis of the compound may involve similar strategies for introducing the tert-butylsulfonyl group and constructing the pyrazole and thiazole moieties.
Molecular Structure Analysis
The molecular structure of related 1,3,4-thiadiazole derivatives, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, reveals a strong interaction between the sulfonyl group and the thiadiazole ring, with bond lengths and angles indicating a distorted arrangement around the sulfur atom . This information can be extrapolated to the compound , suggesting that the sulfonyl and thiazole groups may interact similarly, potentially affecting the molecule's reactivity and conformation.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to the compound , they do describe the reactivity of related sulfone and thiadiazole moieties. The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are shown to be versatile intermediates that can undergo further chemical transformations, which may include cyclization, substitution, or addition reactions . These reactions are crucial for building complex molecular architectures like the one found in the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural features such as the tert-butylsulfonyl group and the thiadiazole ring are known to influence properties like solubility, stability, and reactivity. The presence of the sulfonyl group, for instance, can enhance the compound's polarity and potentially its solubility in polar solvents . The bulky tert-butyl group may also impart steric hindrance, affecting the molecule's reactivity and interactions with biological targets.
Scientific Research Applications
Synthesis and Structural Characterization
A series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group were synthesized, showcasing the compound's structural versatility and potential for further chemical modifications. These derivatives, including the mentioned compound, exhibit favorable herbicidal and insecticidal activities, indicating their utility in agricultural sciences (Wang et al., 2015).
Biological Activities
Research has extended into evaluating the antimicrobial and antifungal properties of compounds structurally related to "4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine". For instance, derivatives have been synthesized and tested for their antibacterial and antifungal activities, highlighting the compound's potential as a lead for developing new antimicrobial agents (Shah et al., 2014).
Anticancer Evaluation
In the realm of oncology, related compounds have been synthesized and subjected to in vitro disease-oriented antitumor screening, showing promising broad-spectrum antitumor activity against several cancer cell lines. This suggests the therapeutic potential of the compound and its derivatives in cancer treatment (Rostom, 2006).
Antiviral Applications
Further, some derivatives have exhibited anti-tobacco mosaic virus activity, indicating the compound's potential utility in virology and plant pathology (Chen et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also very toxic to aquatic life with long-lasting effects . These hazards may also apply to the compound , but specific safety data should be consulted.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It is known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to possess certain anti-viral activities .
properties
IUPAC Name |
4-tert-butylsulfonyl-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S3/c1-22(2,3)32(28,29)17-13-25-27(19(17)24)21-26-18(14-7-5-4-6-8-14)20(31-21)30-16-11-9-15(23)10-12-16/h4-13H,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBHTDPQFYDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

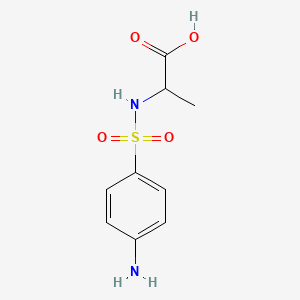
![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)
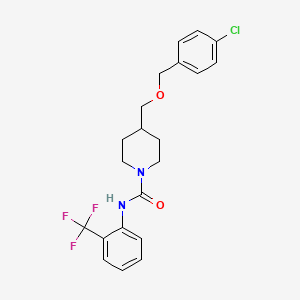
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)
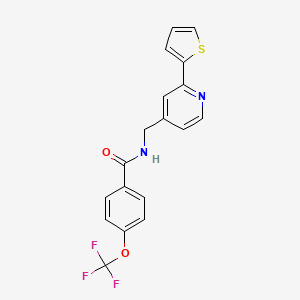
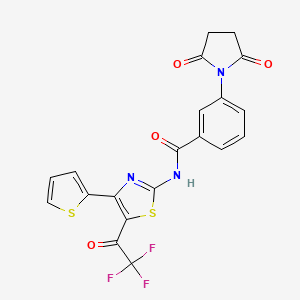

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)
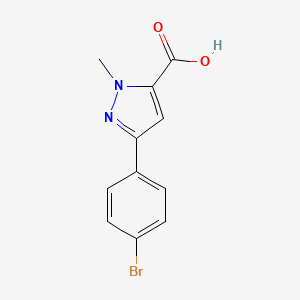


![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)